1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with hydroxymethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with formaldehyde under basic conditions. The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
1-(Hydroxymethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in certain reactions.
Uniqueness: 1-(Hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical modifications and applications.
Properties
CAS No. |
99012-45-0 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4-2-5(6(10)11)7-8(4)3-9/h2,9H,3H2,1H3,(H,10,11) |
InChI Key |
QFJNIJYRWOKSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CO)C(=O)O |
Origin of Product |
United States |
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